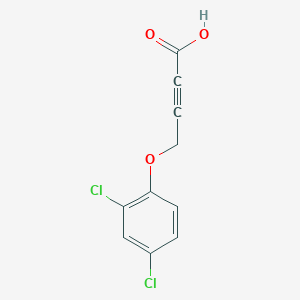

4-(2,4-Dichlorophenoxy)but-2-ynoic acid

Description

4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) is a chlorinated phenoxy herbicide widely used in agriculture to control broadleaf weeds. Its chemical formula is C₁₀H₁₀Cl₂O₃, with a molecular weight of 249.09 g/mol and CAS Registry Number 94-82-6 . Structurally, it consists of a butyric acid chain (four-carbon backbone) linked to a 2,4-dichlorophenoxy group. Key synonyms include Butyrac, Legumex D, and γ-(2,4-Dichlorophenoxy)butyric acid .

2,4-DB functions as a systemic herbicide, absorbed through foliage and roots, and translocated to meristematic tissues. It mimics auxin, disrupting plant growth regulation, leading to uncontrolled cell division and eventual plant death . Its primary applications include legume crops (e.g., alfalfa, clover) due to selective activity against competing weeds .

Properties

CAS No. |

33313-68-7 |

|---|---|

Molecular Formula |

C10H6Cl2O3 |

Molecular Weight |

245.06 g/mol |

IUPAC Name |

4-(2,4-dichlorophenoxy)but-2-ynoic acid |

InChI |

InChI=1S/C10H6Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,5H2,(H,13,14) |

InChI Key |

DOEJSMJURUMYDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)but-2-ynoic acid typically involves the reaction of 2,4-dichlorophenol with but-2-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(2,4-Dichlorophenoxy)but-2-ynoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)but-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)but-2-ynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the formulation of agricultural chemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)but-2-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. For example, it may act as an inhibitor of specific enzymes involved in plant growth, making it useful as a herbicide.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Chemical Name | Molecular Formula | Chain Length | Key Substituents | Primary Use |

|---|---|---|---|---|---|

| 2,4-DB | 4-(2,4-Dichlorophenoxy)butyric acid | C₁₀H₁₀Cl₂O₃ | C4 (butyric) | 2,4-Cl₂ on phenoxy | Legumes, selective weed control |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | C2 (acetic) | 2,4-Cl₂ on phenoxy | Broad-spectrum weed control |

| MCPA | 4-Chloro-2-methylphenoxyacetic acid | C₉H₉ClO₃ | C2 (acetic) | 4-Cl, 2-CH₃ on phenoxy | Cereals, grasslands |

| MCPB | 4-(4-Chloro-2-methylphenoxy)butyric acid | C₁₁H₁₃ClO₃ | C4 (butyric) | 4-Cl, 2-CH₃ on phenoxy | Legumes, brassicas |

| Dichlorprop | 2-(2,4-Dichlorophenoxy)propionic acid | C₉H₈Cl₂O₃ | C3 (propionic) | 2,4-Cl₂ on phenoxy | Woody plant control |

Sources :

- Chain Length : 2,4-DB’s longer butyric chain enhances selective uptake in legumes, reducing off-target damage compared to shorter-chain analogs like 2,4-D .

- Substituents: The 2,4-dichloro configuration in 2,4-DB and 2,4-D increases herbicidal potency compared to mono-chloro derivatives like MCPA .

Herbicidal Activity and Selectivity

- 2,4-DB vs. 2,4-D: 2,4-DB’s butyric chain requires β-oxidation in plants to convert it into active 2,4-D.

- MCPB vs. 2,4-DB: MCPB’s 4-chloro-2-methylphenoxy group enhances soil persistence but reduces mobility compared to 2,4-DB’s dichlorophenoxy group .

Table 2: Environmental and Toxicological Data

| Compound | Half-Life (Soil) | LD₅₀ (Oral, Rat) | Key Metabolites | Regulatory Status |

|---|---|---|---|---|

| 2,4-DB | 7–14 days | 500 mg/kg | 2,4-D, chlorophenols | EPA-approved, restricted in EU |

| 2,4-D | 3–10 days | 639 mg/kg | Dichlorophenol, glyoxylate | Widely approved |

| MCPA | 10–20 days | 700 mg/kg | 4-Chloro-2-methylphenol | Banned in some jurisdictions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.